

Physicochemical Properties of Benzo[c]picene: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[c]picene is a polycyclic aromatic hydrocarbon (PAH), a class of organic compounds composed of multiple fused aromatic rings. As a member of this extensive family, **Benzo[c]picene** is of interest to researchers in environmental science, toxicology, and materials science due to the potential biological activity and specific physicochemical characteristics inherent to its unique isomeric structure. This technical guide provides a comprehensive overview of the core physicochemical properties of **Benzo[c]picene**, presenting available quantitative data, outlining general experimental protocols for their determination, and visualizing a key experimental workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of **Benzo[c]picene**. It is important to note that while some data are from experimental sources, many of the thermodynamic properties are estimated through computational models due to the limited availability of experimentally derived values for this specific isomer.



Property	Value	Source/Method
IUPAC Name	Benzo[c]picene	-
CAS Registry Number	217-37-8	[NIST]
Molecular Formula	C26H16	[NIST]
Molecular Weight	328.41 g/mol	[gsrs]
Melting Point	218-220 °C	Experimental
Boiling Point	935.78 K (662.63 °C)	Joback Method (Calculated)
Water Solubility (log10ws)	-10.49 mol/L	Crippen Method (Calculated)
Octanol/Water Partition Coefficient (logP)	7.453	Crippen Method (Calculated)

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **Benzo[c]picene** are not readily available in the public domain. However, standard methodologies for polycyclic aromatic hydrocarbons (PAHs) are applicable. The following sections outline generalized protocols for key properties.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered, dry Benzo[c]picene is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus, consisting of a heated block with a sample holder, a thermometer or temperature probe, and a viewing lens, is used.



- Measurement: The capillary tube is placed in the heating block. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Aqueous Solubility Determination

The aqueous solubility of a compound is its equilibrium concentration in water at a given temperature. Given the hydrophobic nature of PAHs, their aqueous solubility is typically very low.

Methodology: Generator Column Method

- Column Preparation: A solid support material (e.g., glass beads or diatomaceous earth) is coated with an excess of Benzo[c]picene. This coated support is then packed into a column.
- Equilibration: High-purity water is pumped through the generator column at a constant, slow flow rate and at a controlled temperature. As the water passes through the column, it becomes saturated with **Benzo[c]picene**.
- Analysis: The aqueous solution eluting from the column is collected. The concentration of
 Benzo[c]picene in the water is determined using a sensitive analytical technique such as
 High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or
 Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The solubility is calculated from the measured concentration in the saturated aqueous solution.

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. The logarithm of P (logP) is commonly used.



Methodology: Shake-Flask Method

- Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.
- Partitioning: A known amount of **Benzo[c]picene** is dissolved in the octanol phase. This solution is then mixed with the water phase in a separatory funnel.
- Equilibration: The mixture is shaken for a prolonged period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
- Phase Separation: The mixture is allowed to stand until the octanol and water layers have clearly separated.
- Concentration Analysis: The concentration of Benzo[c]picene in both the octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV or GC-MS.
- Calculation: The logP value is calculated using the formula: logP = log10 ([Concentration in Octanol] / [Concentration in Water]).

Mandatory Visualization Experimental Workflow for Aqueous Solubility Determination



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Caption: Workflow for Aqueous Solubility Determination of **Benzo[c]picene**.

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